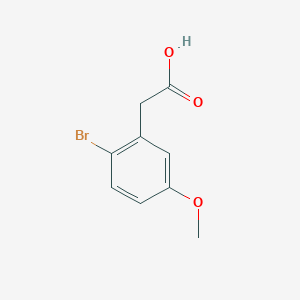![molecular formula C15H10N2O3 B1278612 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- CAS No. 139157-06-5](/img/structure/B1278612.png)
5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-" is a heterocyclic organic molecule that belongs to the class of pyrrolopyridinediones. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The presence of the acetylphenyl group suggests potential for increased interaction with biological targets, possibly enhancing its pharmacological profile.
Synthesis Analysis
The synthesis of pyrrolopyridinedione derivatives can be achieved through various methods. One approach involves a one-pot three-component reaction, as described in the synthesis of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones using arylglyoxal, amino uracil, and thiols or malononitrile under microwave heating conditions . Another method for synthesizing related compounds includes the condensation of 1,3-diones and 2-(aminomethyl)pyridine to produce 3,5-disubstituted-2-pyridylpyrroles . These methods highlight the versatility and efficiency of synthesizing pyrrolopyridinedione derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolopyridinediones is characterized by a fused pyrrole and pyridine ring system, which is a common scaffold in medicinal chemistry due to its stability and potential for diverse chemical modifications. The substitution pattern on the rings can significantly influence the compound's electronic properties and, consequently, its biological activity. Structural determination techniques such as NMR and mass spectrometry are employed to confirm the structures of synthesized derivatives .
Chemical Reactions Analysis
Pyrrolopyridinediones can undergo various chemical reactions, including acylation, which can lead to the formation of 3-acyltetramic acids . The reactivity of these compounds with nucleophiles has been explored, resulting in the synthesis of various substituted derivatives . These reactions are crucial for the modification of the core structure to enhance biological activity or to create novel compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridinediones are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, solubility, and stability. These properties are essential for the compound's behavior in biological systems and its overall pharmacokinetic profile. Spectroscopic methods such as IR and NMR are used to characterize these compounds and understand their properties .
Relevant Case Studies
Several studies have explored the biological activities of pyrrolopyridinedione derivatives. For instance, certain derivatives have shown significant in vitro antiviral activity against influenza viruses without cytotoxic effects on tissue culture cells . Additionally, some compounds have demonstrated inhibitory antioxidant activity and protective effects against DNA damage . These findings underscore the potential of pyrrolopyridinedione derivatives as lead compounds for the development of new therapeutic agents.
Applications De Recherche Scientifique
Antiviral Activity
5H-Pyrrolo[3,4-b]pyridine derivatives, such as the one synthesized by Rashan et al. (1989), have shown significant antiviral activity against influenza viruses types A and B. This activity was observed at concentrations with no cytotoxic effects on MRC-5 cells in tissue culture, indicating a potential for therapeutic use without harming healthy cells (Rashan et al., 1989).
Antioxidant and DNA Damage Protection
Patel et al. (2014) have synthesized derivatives of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, demonstrating significant inhibitory antioxidant activity and protective effects against DNA damage induced by bleomycin. This suggests potential applications in cancer research and therapies aimed at reducing oxidative stress and protecting DNA integrity (Patel et al., 2014).
Chemoselective Reduction in Synthesis
The work by Goto et al. (1989) on the reduction of 5,7-diones with sodium borohydride in the presence of magnesium ion at 0 °C led to the highly regioselective production of 6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-ones. This process highlights the chemical versatility and potential for precise manipulation in synthetic chemistry, particularly in the creation of specific molecular structures (Goto et al., 1989).
Applications in Organic Electronics
The synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione-based polymer semiconductors, as investigated by Guo et al. (2014), have shown promising applications in organic thin-film transistors. This suggests the potential use of 5H-Pyrrolo[3,4-b]pyridine derivatives in the field of organic electronics, particularly for developing high-performance semiconductors (Guo et al., 2014).
Propriétés
IUPAC Name |
6-(4-acetylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-9(18)10-4-6-11(7-5-10)17-14(19)12-3-2-8-16-13(12)15(17)20/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPELNMZBEXSMGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445816 |
Source


|
| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- | |
CAS RN |
139157-06-5 |
Source


|
| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

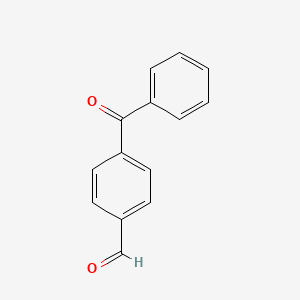

![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)
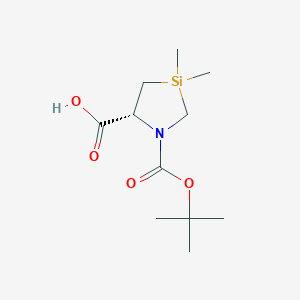
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide](/img/structure/B1278543.png)
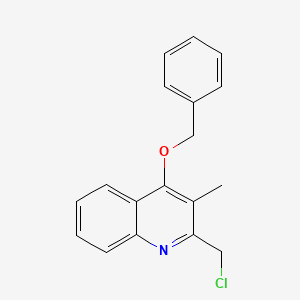
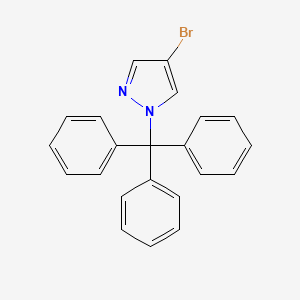
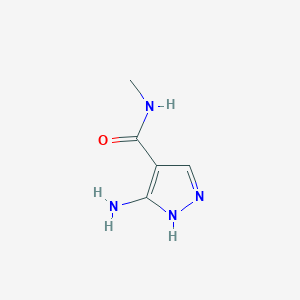
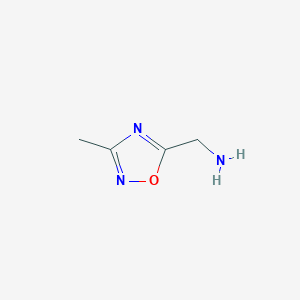
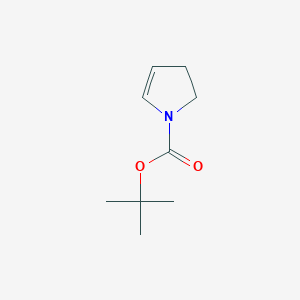
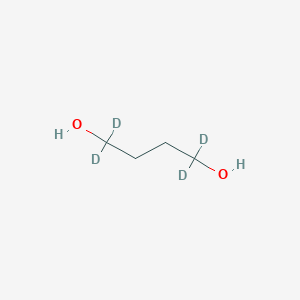
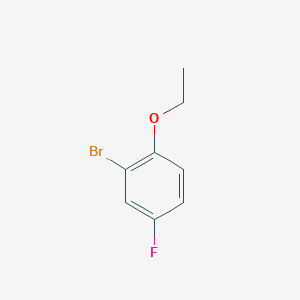
![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)
